4-Methoxybenzoin

Catalog No.
S772576
CAS No.
4254-17-5
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzoin

CAS Number

4254-17-5

Product Name

4-Methoxybenzoin

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3

InChI Key

PVSFIFPJPUEHPO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O
  • Food Science: 4-MBA has been used in flavor encapsulation for controlled release in food products [].
  • Biodegradation Studies: Research has investigated the enzymatic interaction of 4-MBA with bacterial enzymes, providing insights into its biodegradation process [].
  • Material Science: Studies have explored the use of 4-MBA to investigate the solubility of various organic compounds, which is important for material development [].

4-Methoxybenzoin is an organic compound characterized by the presence of a methoxy group attached to a benzoin structure. It is a member of the benzoin family, which are α-hydroxy ketones that play significant roles in organic synthesis and medicinal chemistry. The compound is known for its reactivity and versatility in chemical transformations, making it a valuable intermediate in various synthetic pathways.

.p-Anisoyl ChlorideAcyl halideReactive acylating agent; used for synthesizing various derivatives but lacks hydroxyl functionality.

The unique feature of 4-methoxybenzoin lies in its ability to participate in both nucleophilic substitution and oxidation reactions while retaining its hydroxyl group, making it versatile for further modifications compared to its analogs.

The biological activity of 4-methoxybenzoin has been explored in various studies. It exhibits potential anti-cancer properties, particularly through its derivatives like stilbene and dihydrostilbene. These compounds have shown promise as anti-cancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells . Additionally, some derivatives have been investigated for their antiviral activity against HIV-1 .

4-Methoxybenzoin can be synthesized through several methods:

  • Direct Synthesis from Benzaldehyde: The compound can be synthesized via the condensation reaction of 4-methoxybenzaldehyde with a suitable ketone under basic conditions.
  • Chlorination Method: Another common method involves chlorination of 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride, which leads to the formation of 4-methoxybenzoyl chloride. This intermediate can then be converted into 4-methoxybenzoin through nucleophilic attack by alcohols or amines .
  • Radical Reactions: Recent methods have also explored the use of radical reactions involving 4-methoxybenzyl halides to form 4-methoxybenzoin derivatives.

The applications of 4-methoxybenzoin are diverse:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-cancer and antiviral properties.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecular architectures.
  • Material Science: Modified forms of 4-methoxybenzoin are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties .

Interaction studies involving 4-methoxybenzoin have focused on its biochemical interactions with enzymes and proteins. The acylation reactions that occur with biomolecules can significantly alter their function and stability, impacting cellular processes such as metabolism and signaling pathways . Furthermore, studies have indicated that variations in dosage can lead to different biological responses in cellular models, highlighting its potential therapeutic applications as well as toxicity concerns at higher concentrations.

Several compounds share structural similarities with 4-methoxybenzoin. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Benzoinα-Hydroxy ketoneSimple structure; serves as a precursor to benzil derivatives.
4-Methoxybenzoic AcidAromatic carboxylic acidLacks ketone functionality; primarily used for acylation reactions.
Benzilα-DiketoneMore oxidized form; used extensively in photo

Traditional Benzoin Condensation Approaches

Cyanide-Catalyzed Reactions

The cyanide-catalyzed benzoin condensation represents the classical approach for synthesizing 4-methoxybenzoin, first developed in the 1830s by Nikolay Zinin [1]. This reaction proceeds through a well-established mechanism involving the nucleophilic attack of cyanide ions on aromatic aldehydes, specifically 4-methoxyaldehydes in the case of 4-methoxybenzoin synthesis [2].

The mechanistic pathway begins with the formation of a cyanohydrin intermediate when potassium cyanide attacks the carbonyl carbon of 4-methoxybenzaldehyde [3] [2]. The electron-withdrawing nature of the cyanide group enhances the acidity of the adjacent hydrogen, facilitating deprotonation by hydroxide ions generated in the initial step [4]. This creates a nucleophilic species that subsequently attacks a second molecule of 4-methoxybenzaldehyde, forming the carbon-carbon bond characteristic of benzoin products [5].

Recent computational studies have revealed that the cyanide-catalyzed benzoin condensation proceeds through five distinct transition state structures, with cyanohydrin formation being the rate-determining step [5]. The Gibbs free energy barriers for this process have been calculated at 298.15 K and 1 atmosphere pressure, providing quantitative insights into the reaction energetics [5].

Table 1: Reaction Conditions for Cyanide-Catalyzed 4-Methoxybenzoin Synthesis

ParameterOptimal ConditionsYield RangeReference
Catalyst Loading0.02 mole KCN per 0.1 mole aldehyde65-75% [6] [7]
Temperature80°C- [6]
Reaction Time1.5-2 hours- [6]
Solvent System95% ethanol/water mixture- [6] [2]
Product Melting Point110±1°C- [6]

The synthesis typically employs a one-to-one molar ratio of 4-methoxybenzaldehyde molecules, with sodium or potassium cyanide serving as the nucleophilic catalyst [6]. Under optimized conditions using 4 grams of potassium cyanide dissolved in 75 milliliters of water, followed by addition of 6.8 grams of 4-methoxybenzaldehyde and refluxing in 95% ethanol, yields of approximately 65% can be achieved [6].

N-Heterocyclic Carbene (NHC)-Mediated Synthesis

N-heterocyclic carbenes have emerged as powerful organocatalysts for benzoin condensation reactions, offering significant advantages over traditional cyanide-based methods [8] [9]. These carbenes function through an umpolung mechanism, reversing the typical electrophilic nature of carbonyl carbons to create nucleophilic acyl anion equivalents [10] [9].

The NHC-mediated synthesis of 4-methoxybenzoin begins with the generation of the active carbene species from thiazolium or triazolium salt precursors [8] [11]. Common precatalysts include imidazolium salts, which upon deprotonation with strong bases such as potassium tert-butoxide, generate the nucleophilic carbene [12]. The reaction typically proceeds under mild conditions at room temperature in tetrahydrofuran or similar aprotic solvents [8] [13].

Table 2: NHC Catalyst Performance in 4-Methoxybenzoin Synthesis

Catalyst TypeBaseSolventTemperatureTimeYieldReference
Imidazolium SaltKOtBuTHFRoom Temperature2-3 hours98.5% [12]
Thiazolium SaltCs₂CO₃CHCl₃30-40°CVariable59-99% [13]
Triazolium SaltDBUVariousRoom Temperature5 minutesComparable [14]

The mechanism involves initial nucleophilic attack of the NHC on 4-methoxybenzaldehyde, followed by proton transfer to generate the Breslow intermediate [15]. This intermediate then attacks a second aldehyde molecule, ultimately yielding 4-methoxybenzoin with regeneration of the catalyst [16] [15]. The process has been demonstrated to be highly efficient, with some systems achieving near-quantitative yields under optimized conditions [12].

Microwave-assisted NHC catalysis has shown particular promise, reducing reaction times from hours to minutes while maintaining high yields [14]. Using N,N'-bis(2,4,6-trimethylphenyl)imidazolium chloride as the catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene as the base, complete conversion can be achieved in as little as 5 minutes under microwave irradiation at 70 watts [14].

Asymmetric Synthesis and Enantioselective Pathways

Vitamin B1 as a Biocatalytic Agent

Vitamin B1 (thiamine) represents a biomimetic approach to benzoin condensation, leveraging the natural catalytic properties of thiazolium-containing cofactors found in biological systems [1] [17]. The thiazole ring within thiamine diphosphate serves as the active catalytic center, functioning similarly to synthetic NHC catalysts but under milder, more environmentally benign conditions [18].

The thiamine-catalyzed synthesis of 4-methoxybenzoin proceeds through a mechanism analogous to enzymatic pyruvate decarboxylation reactions [15] [18]. Upon deprotonation of the thiazole ring, the resulting carbene attacks 4-methoxybenzaldehyde to form the characteristic Breslow intermediate [18]. This intermediate then undergoes nucleophilic addition to a second aldehyde molecule, completing the benzoin condensation [19] [18].

Research has demonstrated that thiamine hydrochloride can effectively catalyze the formation of 4-methoxybenzoin under sonochemical conditions [17]. The use of ultrasonic irradiation enhances reaction rates and improves yields compared to conventional heating methods [17]. Optimal conditions typically involve aqueous or aqueous-alcoholic media at temperatures between 60-80°C [19].

Table 3: Vitamin B1 Catalyzed Synthesis Parameters

ParameterConditionsPerformance MetricsReference
Catalyst Loading5-10 mol% thiamine HCl- [19]
Reaction MediumWater/ethanol mixtureEnhanced solubility [19]
Temperature Range60-80°COptimal activity [19]
Sonication Power320 WImproved kinetics [17]
Reaction Time2-4 hoursComplete conversion [19]

The environmental advantages of thiamine catalysis include the use of water as a primary solvent, elimination of toxic cyanide reagents, and the biodegradable nature of the catalyst [17]. Additionally, the mild reaction conditions reduce energy consumption and minimize the formation of side products [19].

Deracemization via Viedma Ripening

Viedma ripening represents an innovative approach for obtaining enantiomerically pure 4-methoxybenzoin through a deracemization process that combines crystallization with racemization in solution [20]. This technique requires two essential prerequisites: the compound must crystallize as a conglomerate of enantiomerically pure crystals, and suitable racemization conditions must be established [20].

The process involves the intensive grinding of crystalline 4-methoxybenzoin in a saturated solution while simultaneously promoting racemization through various means, including thermal activation, photochemical processes, or base-catalyzed mechanisms [20]. The mechanical stress from grinding causes preferential dissolution of smaller crystals and growth of larger ones, while solution-phase racemization ensures a continuous supply of both enantiomers [20].

Recent developments have introduced photoracemization-based Viedma ripening using ultraviolet light as a green catalytic source [20]. This approach employs UV irradiation in combination with organic bases to promote excited-state proton transfer, leading to racemization of the chiral center [20]. The method has been successfully demonstrated with related compounds, achieving enantiomeric excesses of 96% within 4 hours [20].

Table 4: Viedma Ripening Process Parameters

Process ComponentOptimal ConditionsOutcomeReference
Initial ee20% scalemic mixtureRequired for rapid completion [20]
UV Source365 nm LED with BPREffective photoracemization [20]
Base SystemPyrrolidine or sec-butylaminePromotes ESPT [20]
Temperature Control40°C stabilizedMaintains crystalline form [20]
Time to Completion4-5 hours96% ee achieved [20]

The success of Viedma ripening for 4-methoxybenzoin derivatives depends critically on the identification of suitable conglomerate-forming conditions and the stability of the crystalline phases during the deracemization process [20]. Metastable conglomerate solvates may require rapid processing to prevent transformation to more stable racemic compound forms [20].

Industrial-Scale Production Techniques

Solvent Optimization Strategies

Industrial production of 4-methoxybenzoin requires careful optimization of solvent systems to maximize yield, minimize waste, and ensure economic viability [21]. Biphasic catalytic systems have emerged as particularly effective approaches, employing immiscible organic and aqueous phases to facilitate catalyst recovery and product isolation [21].

The use of phase transfer catalysts such as tetrabutylammonium bromide enables efficient benzoin condensation in liquid-liquid systems [21]. This approach maintains the cyanide catalyst in the aqueous phase while allowing the organic substrate and product to reside in the organic layer, significantly simplifying workup procedures [21]. Under optimized conditions with tetrabutylammonium bromide as the phase transfer agent, conversions of 75% with selectivities exceeding 95% have been achieved [21].

Table 5: Industrial Solvent System Performance

Solvent SystemPhase Transfer AgentConversionSelectivityAqueous Phase ReuseReference
Toluene/WaterTBAB75%>95%3 cycles [21]
DCM/WaterETPB65%90%2 cycles [21]
Ethyl Acetate/WaterTBAHS70%92%2 cycles [21]

Continuous flow technology represents another significant advancement in industrial-scale synthesis [22]. Flow reactors provide superior heat and mass transfer compared to batch processes, enabling precise control over reaction conditions and improved safety profiles [22]. The miniaturization offered by microreactors allows for the safe handling of reactive intermediates and the implementation of rapid mixing protocols [22].

Solvent-free or minimal-solvent approaches have been developed to address environmental concerns and reduce operational costs [13]. These methods exploit the formation of semisolid states during reaction progress, where melting-point depression of the substrate-product mixture facilitates reaction completion without external solvents [13]. For substrates with high melting points, the addition of minimal amounts of compatible solvents (100-200 microliters) can enable efficient conversion while maintaining the environmental benefits of reduced solvent usage [13].

Catalytic System Advancements

Modern industrial production of 4-methoxybenzoin benefits from significant advances in catalytic system design, focusing on improved efficiency, recyclability, and environmental compatibility [11] . The development of immobilized catalysts represents a major breakthrough, enabling continuous operation and simplified product purification [22].

Polymer-supported NHC catalysts have been successfully implemented in flow reactor systems, providing high turnover numbers while maintaining excellent reusability [22]. These systems combine the synthesis of diazo precursors with subsequent carbene-catalyzed transformations in telescoped processes [22]. Dirhodium catalysts grafted to polymeric fibers embedded with silica particles demonstrate remarkable stability, maintaining activity levels above 65% after ten consecutive uses [22].

Table 6: Advanced Catalytic Systems for Industrial Production

Catalyst TypeSupport SystemTurnover NumberReusabilityEnantioselectivityReference
Immobilized Rh-NHCPolymer fiber/silicaHigh10+ cycles86-89% ee [22]
Supported ThiazoliumResin-boundModerate5-8 cyclesVariable [11]
Flow-compatible NHCPacked columnContinuousExtendedMaintained [22]

The integration of process analytical technology enables real-time monitoring of reaction progress and automated optimization of operating parameters . Advanced control systems can adjust temperature, flow rates, and catalyst loading based on continuous feedback from spectroscopic monitors, ensuring consistent product quality and maximum efficiency [22].

Heterogeneous catalytic systems offer particular advantages for industrial implementation, including simplified separation procedures and reduced catalyst costs [11]. The development of recyclable ionic liquid-supported catalysts provides an additional avenue for sustainable production, combining the benefits of homogeneous catalysis with the ease of product isolation characteristic of heterogeneous systems [24].

XLogP3

2.1

Other CAS

4254-17-5

Dates

Last modified: 08-15-2023

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